molecular formula C5H10ClNO B2572777 2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride CAS No. 2260936-52-3

2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride

Cat. No.: B2572777
CAS No.: 2260936-52-3
M. Wt: 135.59
InChI Key: PATLGGOUPHZXPR-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride (CAS: 2260936-52-3, Molecular Formula: C₅H₁₀ClNO) is a bicyclic amine hydrochloride salt with a fused oxabicyclo[2.1.1]hexane scaffold. This compound is part of a growing class of saturated bioisosteres designed to replace aromatic rings (e.g., ortho-substituted phenyl groups) in bioactive molecules. Its rigid, three-dimensional structure enhances metabolic stability while improving water solubility and reducing lipophilicity compared to planar aromatic counterparts . The hydrochloride salt form is commonly used to improve crystallinity and solubility in pharmaceutical formulations .

Key physicochemical properties include:

  • Molecular Weight: 135.59 g/mol
  • Synthesis: Typically prepared via photochemical [2+2] cycloaddition or iodocyclization, enabling scalable production with yields up to 56% for key intermediates .
  • Applications: Incorporated into five drugs and three agrochemicals, including analogs of fluxapyroxad and boscalid, where it retains bioactivity while optimizing pharmacokinetic profiles .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c6-5-1-4(2-5)7-3-5;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATLGGOUPHZXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-52-3
Record name 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the cyclization of a suitable epoxide with an amine under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride serves as a building block in drug development due to its potential therapeutic properties:

  • Bioisosteric Applications : It has been incorporated into the structure of various drugs, acting as a bioisostere for traditional aromatic compounds like ortho- and meta-benzenes, which can enhance pharmacological profiles by improving solubility and reducing toxicity .
  • Antibacterial Activity : Research indicates that bicyclic amines, including this compound, exhibit significant inhibition against bacterial strains, making them candidates for new antibiotic therapies.

Organic Synthesis

The compound is utilized as a reagent in various chemical reactions:

  • Building Block for Complex Molecules : Its unique structure allows it to participate in diverse chemical transformations, including oxidation, reduction, and substitution reactions, thereby facilitating the synthesis of complex organic molecules.
Reaction TypeDescription
OxidationConverts to corresponding oxides using agents like potassium permanganate
ReductionProduces different amine derivatives through reducing agents like lithium aluminum hydride
SubstitutionParticipates in nucleophilic substitution reactions with various nucleophiles

Case Study 1: Drug Development

A study explored the incorporation of 2-Oxabicyclo[2.1.1]hexan-4-amine into five drug candidates and three agrochemicals. The findings validated its role as a bioisostere and demonstrated enhanced biological activity compared to traditional compounds .

Case Study 2: Antimicrobial Research

Research focusing on the antibacterial properties of bicyclic amines demonstrated that derivatives of 2-Oxabicyclo[2.1.1]hexan-4-amine showed significant antimicrobial activity against multiple strains, highlighting its potential in developing new antibiotics.

Industrial Applications

In industry, 2-Oxabicyclo[2.1.1]hexan-4-amine hydrochloride is employed in the production of specialty chemicals and materials due to its unique reactivity:

  • Specialty Chemicals : The compound is used in synthesizing novel materials that require specific structural characteristics.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure may enable the compound to fit into specific binding sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Amine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity Insights
2-Oxabicyclo[2.1.1]hexan-4-amine; HCl C₅H₁₀ClNO 135.59 - Oxygen atom enhances H-bonding.
- Rigid scaffold mimics ortho-phenyl geometry.
Retains antifungal activity in fluxapyroxad analogs; logD reduced by 0.5–1.4 units .
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine; HCl C₆H₁₂ClNO 149.62 - Methyl group increases lipophilicity.
- Lower water solubility vs. parent.
Used in custom syntheses; limited bioactivity data .
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine; HCl C₈H₁₅ClFNO 195.66 - Fluoromethyl substituent improves metabolic stability.
- Higher logP vs. parent.
Pending biological validation; structural analog of CNS-targeting agents .
Bicyclo[2.2.2]octane-2-amine; HCl C₈H₁₅ClN 160.67 - Larger ring reduces strain; mimics para-phenyl geometry.
- Lower solubility.
Explored in RORγt agonists; inferior bioisosteric fit for ortho-substituted systems .

Table 2: Pharmacological Performance in Agrochemicals

Parent Compound (Phenyl Analog) 2-Oxabicyclo[2.1.1]hexane Derivative Water Solubility (μg/mL) logP Reduction Bioactivity Retention
Fluxapyroxad Derivative 28 6× increase 1.2 units Partial (IC₅₀ ~2× higher)
Boscalid Derivative 29 10× increase 1.4 units Full (comparable EC₅₀)
Phthalylsulfathiazole Derivative 34 No change 0.7 units Full (no stability loss)

Key Differentiators

Geometric Mimicry :

  • 2-Oxabicyclo[2.1.1]hexane replicates the bond angles (φ₁ = 60°, φ₂ = 120°) and van der Waals volume of ortho-substituted phenyl rings more accurately than bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane .
  • X-ray crystallography confirms overlapping spatial parameters with ortho-phenyl groups, enabling conserved target engagement .

Solubility and Lipophilicity :

  • Replacing phenyl with 2-oxabicyclo[2.1.1]hexane in boscalid increased water solubility from 2.1 to 21 μg/mL, critical for agrochemical formulations .
  • In contrast, 1-methyl derivatives exhibit higher logP (e.g., 1.8 vs. 1.3 for parent), limiting their utility in CNS applications .

Metabolic Stability :

  • Fluoromethyl derivatives (e.g., ) show prolonged half-lives in microsomal assays due to reduced CYP450-mediated oxidation .
  • Unsubstituted 2-oxabicyclo[2.1.1]hexane cores in lomitapide analogs reduce metabolic stability by 30%, highlighting substituent-dependent effects .

Biological Activity

2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by an oxabicyclo framework, which contributes to its distinctive chemical behavior. The molecular formula is C5H9ClN2OC_5H_9ClN_2O with a molecular weight of approximately 150.59 g/mol. Its structure allows for various interactions with biological targets, influencing its pharmacological properties.

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure enables it to fit into binding sites, modulating enzymatic activity and cellular signaling pathways. Key interactions include:

  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, enhancing binding affinity to biological targets.
  • Electrostatic Interactions : The presence of charged groups facilitates electrostatic interactions with negatively charged residues in target proteins.

Biological Activity

Research indicates that 2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride exhibits several biological activities, including:

  • Neuropharmacological Effects : Studies have shown potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Inhibition of interleukin receptor-associated kinase 4 (IRAK4) has been observed, indicating potential use in inflammatory conditions.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on IRAK4 Inhibition : A study demonstrated that 2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride effectively inhibits IRAK4, a crucial component in the innate immune response, suggesting therapeutic applications in diseases characterized by inflammation .
  • Synthesis and Validation : Another research focused on synthesizing derivatives of 2-Oxabicyclo[2.1.1]hexan-4-amine; hydrochloride and evaluating their biological activity as bioisosteres for existing drugs . The findings highlighted the compound’s versatility in drug design.
  • Comparison with Similar Compounds : Comparative studies with related compounds such as 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine showed that variations in substitution patterns significantly affect biological activity .

Data Table: Biological Activities and Applications

Activity Description References
NeuroprotectionPotential for treating neurodegenerative diseases
Anti-inflammatoryInhibition of IRAK4 involved in inflammatory responses
Drug DevelopmentUsed as a building block in medicinal chemistry
Bioisostere ApplicationsValidated as bioisosteres for drug design

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and how can purity be validated?

  • Methodological Answer : A common approach involves cycloaddition or ring-closing reactions using hydroxylamine derivatives under controlled conditions. For example, hydroxylamine hydrochloride (NH2_2OH·HCl) is often employed in heterocyclic syntheses, as seen in isoxazole formation via reflux with diketones in ethanol . Post-synthesis, purity validation typically combines chromatographic methods (UPLC or HPLC) with spectrophotometric analysis (e.g., UV-Vis at 245–270 nm for amine detection) . Quantification via titration against standardized acids (e.g., HClO4_4 in acetic acid) is recommended, following pharmacopeial protocols for amine salts .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H/13^{13}C NMR to confirm bicyclic geometry and amine proton environments. Compare spectral data to PubChem entries for analogous bicycloamines .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., 150–200°C for similar hydrochlorides) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies can quantify moisture uptake, critical for storage conditions .

Q. What are the recommended storage and handling protocols to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Handle in fume hoods with PPE (gloves, lab coat) due to potential respiratory irritation. Monitor for discoloration or clumping, which indicates decomposition .

Advanced Research Questions

Q. How can reaction pathways for functionalizing the bicyclic amine core be optimized for regioselectivity?

  • Methodological Answer :

  • Electrophilic Substitution : Use DFT calculations to predict reactive sites on the bicyclo framework. For example, the amine group may act as a directing group in halogenation .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Monitor regioselectivity via LC-MS and compare to analogous bicyclo systems .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic attack on strained rings .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Phase-Solubility Diagrams : Construct diagrams in water, ethanol, and DMSO at 25–50°C to map pH-dependent solubility .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew traditional solubility measurements .
  • Reference Standards : Cross-validate against certified reference materials (CRMs) from pharmacopeias (e.g., British Pharmacopoeia) .

Q. How can in vitro toxicological profiles be assessed for this compound’s potential biomedical applications?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT/XTT assays on human cell lines (HEK293, HepG2) at 1–100 µM concentrations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF for metabolite identification .
  • Receptor Binding Studies : Screen against GPCR panels (e.g., adrenergic receptors) using radioligand displacement assays .

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